Ethyl 3-fluoro-5-hydroxypicolinate
Description
Ethyl 3-fluoro-5-hydroxypicolinate is a fluorinated picolinic acid derivative characterized by a hydroxyl (-OH) group at the 5-position and a fluorine atom at the 3-position of the pyridine ring, with an ethyl ester functional group.
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
ethyl 3-fluoro-5-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8(12)7-6(9)3-5(11)4-10-7/h3-4,11H,2H2,1H3 |
InChI Key |
HHLNNGYPMBSWBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Differences and Implications
Substituent Effects on Lipophilicity: Ethyl 3-fluoro-5-hydroxypicolinate’s hydroxyl group reduces lipophilicity compared to non-hydroxylated analogs like Ethyl 3-chloro-5-(trifluoromethyl)picolinate (predicted log P ~1.5 vs. 2.71 for CF₃ analogs) . This may improve aqueous solubility but reduce membrane permeability. The trifluoromethyl group in analogs like Ethyl 5-(trifluoromethyl)picolinate increases metabolic stability but may hinder solubility .
Hydroxyl groups, as seen in the target compound, are associated with hydrogen-bonding interactions, which could enhance target affinity but increase susceptibility to phase II metabolism (e.g., glucuronidation) .
ADMET Profiles :
- Compared to 5-(Trifluoromethyl)picolinic acid (log S = -2.41), this compound’s ester group and hydroxyl substitution likely improve solubility (estimated log S ~-1.8) .
- Analogs like Ethyl 5-(trifluoromethyl)picolinate show moderate blood-brain barrier penetration (BBB permeability: 0.81), whereas the hydroxyl group in the target compound may restrict CNS activity .
Research Findings and Gaps
- Synthetic Accessibility : this compound’s synthesis likely follows routes similar to ethyl picolinate derivatives, involving halogenation and esterification. However, the hydroxyl group may require protection-deprotection strategies .
- Biological Data: Direct bioactivity data for this compound are scarce.
- Toxicity Concerns : Fluorinated picolinates, such as clothianidin-related compounds, have shown neurotoxic effects in pollinators, raising caution for agrochemical applications .
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 3-fluoro-5-hydroxypicolinic acid is dissolved in ethanol and toluene, followed by the addition of concentrated sulfuric acid as a catalyst. The mixture is heated under reflux (78–95°C) for 60–72 hours, often employing a Dean-Stark trap for azeotropic removal of water to shift the equilibrium toward ester formation. Post-reaction workup involves neutralization with saturated sodium bicarbonate, extraction with ethyl acetate, and drying over anhydrous sodium sulfate or magnesium sulfate.
| Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Catalyst | H<sub>2</sub>SO<sub>4</sub> (10–20 vol%) | 70–75% |
| Solvent System | Ethanol/toluene (3:1 to 4:1 ratio) | |
| Temperature | 78–95°C (reflux) | |
| Reaction Time | 60–72 hours | |
| Workup | Neutralization, extraction, drying |
This method offers moderate yields but requires prolonged reaction times. Substituting ethanol with methanol in analogous syntheses has achieved 75% yields for methyl esters, suggesting that optimizing the alcohol-to-acid ratio or employing microwave-assisted conditions could enhance efficiency for the ethyl variant.
Triflation-Fluorination Sequential Approach
An alternative pathway involves introducing fluorine via a two-step sequence: (1) triflation of a hydroxyl precursor followed by (2) nucleophilic fluorination. This approach is inferred from methods used to synthesize related triflate intermediates.
Step 1: Triflation of Ethyl 3-Hydroxy-5-Triflate-Picolinate
Ethyl 3-hydroxypicolinate is treated with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in pyridine at low temperatures (-40°C to 0°C) to generate the corresponding triflate ester. The reaction typically proceeds quantitatively (>95% yield) within 1–2 hours.
Step 2: Fluoride Displacement
The triflate intermediate is reacted with a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Elevated temperatures (80–100°C) and anhydrous conditions are critical to minimize hydrolysis.
| Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Fluoride Source | KF (3–5 equiv) or TBAF (1.2–1.5 equiv) | 50–65% |
| Solvent | DMF, acetonitrile | |
| Temperature | 80–100°C | |
| Reaction Time | 12–24 hours |
This method’s yield is limited by competing side reactions, including elimination or solvent decomposition. However, it provides a versatile route to introduce fluorine at specific positions on the pyridine ring.
Comparative Analysis of Preparation Methods
The choice between direct esterification and the triflation-fluorination approach depends on substrate availability and desired scalability:
| Method | Advantages | Limitations |
|---|---|---|
| Direct Esterification | Single-step, high atom economy | Requires fluorinated starting material |
| Triflation-Fluorination | Flexibility in fluorine positioning | Multi-step, lower yields |
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
Q. How should researchers address contradictions in reported reaction mechanisms for this compound?
- Mechanistic Probes : Isotopic labeling (e.g., ²H or ¹⁸O) to track atom migration.
- Kinetic Isotope Effects (KIE) : Compare rates of protio and deuterated substrates.
- In-Situ Spectroscopy : Use IR or Raman to detect intermediates .
Notes on Compliance and Best Practices
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